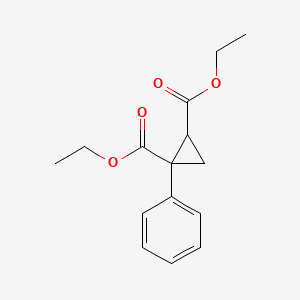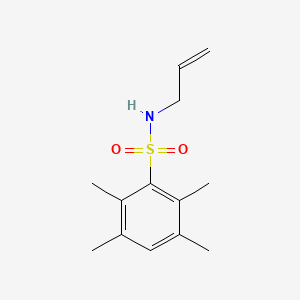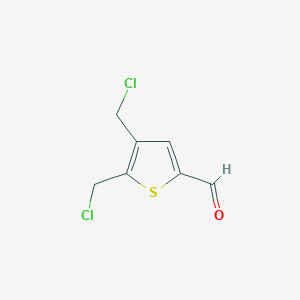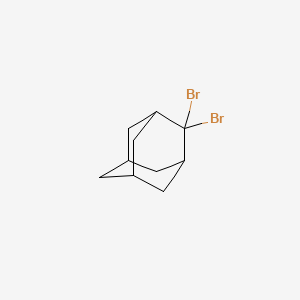
2,2-Dibromoadamantane
Vue d'ensemble
Description
2,2-Dibromoadamantane is a derivative of adamantane, a type of hydrocarbon that is highly symmetrical and has a unique cage-like structure . It is part of the larger family of compounds known as unsaturated adamantane derivatives . These compounds are of significant interest in the field of chemistry due to their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives like 2,2-Dibromoadamantane involves several methods. One approach involves the alkylation of adamantane with decane, leading to the formation of unsaturated products . Another method involves the carbonization of dibromoadamantane at a pressure of 8 GPa and temperatures of up to 1700°C . This process results in the formation of nanodiamonds .Molecular Structure Analysis
The molecular structure of 2,2-Dibromoadamantane is similar to that of adamantane, but with two bromine atoms attached. The structure of adamantane itself is characterized by a cage-like formation, which is highly symmetrical .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dibromoadamantane are diverse. For instance, the bromination of adamantane and its derivatives with tetrabromomethane is catalyzed by iron compounds . The bromination proceeds exclusively at the bridgehead carbon atom of adamantane and leads to the formation of a mixture of 1-bromo- and 1,3-dibromo-adamantanes .Applications De Recherche Scientifique
Synthesis and Reactions with Nitromethane Anions :2,2-Dibromoadamantane has been studied for its reactions with nitromethane anions in solvents like DMSO and liquid ammonia. The reactions of dibromoadamantane variants, including 1,3-dibromo- and 1,4-dibromoadamantane with −CH2NO2 anions, were explored. The study indicated that photostimulated reactions of these compounds with −CH2NO2 anions result in good yields of the substitution products. This research contributes to the understanding of the chemical behavior and potential applications of dibromoadamantanes in synthetic organic chemistry (Santiago, Toledo, & Rossi, 2003).
Carbonization and Nanodiamond Formation :The carbonization of dibromoadamantane, specifically C10H14Br2, has been extensively studied at high pressures (8 GPa) and temperatures up to 1700°C. The findings revealed that nanodiamond formation occurs as a major solid product from dibromoadamantane decomposition, starting at temperatures ranging from 600-700°C. This highlights the potential of dibromoadamantane as a precursor in nanodiamond synthesis under controlled synthesis parameters, which can influence the size, morphology, and structure of the resulting nanodiamonds (Ekimov, Lyapin, & Grigor’ev, 2020).
Plasma-Enhanced Chemical Vapor Deposition :Dibromoadamantane has been used in the plasma-enhanced chemical vapor deposition (PECVD) method to prepare carbon thin films. Research shows that dibromoadamantane yields films with higher thermal stability, hardness, and Young's modulus compared to films prepared from pure adamantane. This suggests its utility in creating materials with enhanced physical properties for various industrial applications (Shirafuji, Nishimura, Tachibana, & Ishii, 2009).
Orientations Futures
The future directions in the research of 2,2-Dibromoadamantane and other adamantane derivatives seem to be focused on their potential applications. For instance, the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Furthermore, the carbonization of dibromoadamantane has been shown to result in the formation of nanodiamonds , suggesting potential applications in the field of nanotechnology.
Propriétés
IUPAC Name |
2,2-dibromoadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-10(12)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNOVQSEAPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromoadamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



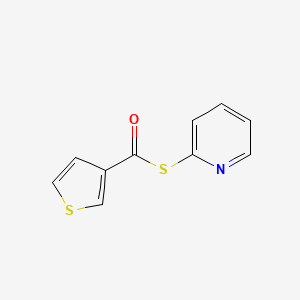
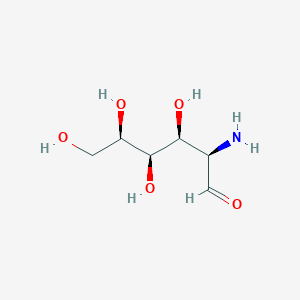
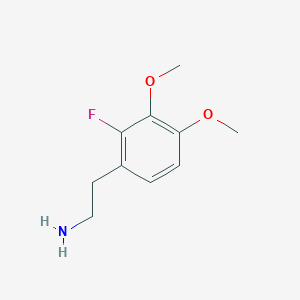

![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)
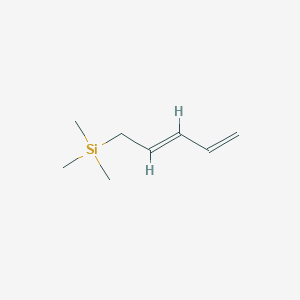
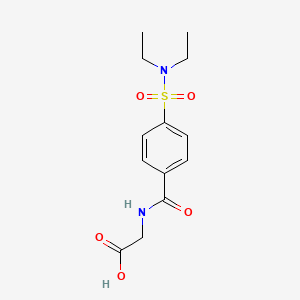
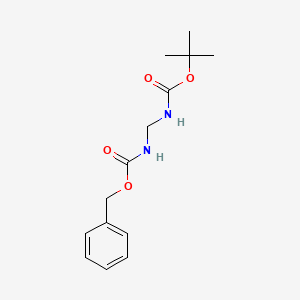
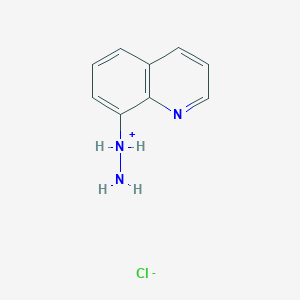

![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)
